
4-(2-Aminoethoxy)-N-isopropylbenzamide
Descripción general
Descripción
4-(2-Aminoethoxy)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyimides
4-(2-Aminoethoxy)-N-isopropylbenzamide is used in the synthesis of new diamines for the creation of polyimides. This application is significant in polymer science, contributing to the development of materials with desirable thermal and solvent resistance properties. These polyimides are synthesized through a two-step procedure involving poly(amic acid) formation and subsequent cyclodehydration, yielding polymers with inherent viscosities of 0.62–0.97 dl/g. The solubility of these polymers in organic solvents and their thermal stability (degradation temperatures between 240°C to 550°C) highlight their potential in various industrial applications (Butt et al., 2005).
Electrochemical Oxidation in Antioxidant Study
Another significant application is in the study of the electrochemical oxidation of amino-substituted benzamide derivatives. These compounds, including this compound, demonstrate potential as powerful antioxidants due to their ability to scavenge free radicals. Understanding their electrochemical oxidation mechanisms is crucial for comprehending their radical scavenging activity. This research contributes to the broader field of antioxidants and their potential therapeutic applications (Jovanović et al., 2020).
Hemoglobin Allosteric Activity Modifiers
In the field of medicinal chemistry, derivatives of this compound are explored for their potential to modulate the oxygen affinity of human hemoglobin. This investigation into allosteric effectors of hemoglobin could have significant implications in clinical and biological areas that require a reversal of depleted oxygen supply, such as in ischemia, stroke, and tumor radiotherapy. The modification of hemoglobin’s oxygen affinity is a promising area of research for therapeutic intervention (Randad et al., 1991).
Anticonvulsant Activity Study
This compound also finds application in the development of anticonvulsant drugs. The compound's derivatives have been tested for their effectiveness against seizures, demonstrating significant potential in the treatment of epilepsy and related disorders. This research contributes to the ongoing search for more effective and safer anticonvulsant medications (Clark et al., 1984).
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Aminoethoxy)-N-isopropylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and its inhibition can lead to a decrease in clot dissolution .
Mode of Action
This compound interacts with its target, the Urokinase-type plasminogen activator, by binding to it . This binding inhibits the activity of the enzyme, leading to a decrease in the breakdown of blood clots .
Biochemical Pathways
It is known that the inhibition of the urokinase-type plasminogen activator can affect the fibrinolysis pathway, which is responsible for the breakdown of blood clots .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibition of the Urokinase-type plasminogen activator . By inhibiting this enzyme, the compound can decrease the breakdown of blood clots, potentially leading to a reduction in bleeding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound and its ability to bind to its target . Additionally, the presence of other compounds in the environment can influence the compound’s action, either by competing for the same target or by interacting with the compound itself .
Análisis Bioquímico
Biochemical Properties
4-(2-Aminoethoxy)-N-isopropylbenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity . These interactions suggest that this compound may influence metabolic pathways involving these enzymes, potentially affecting the synthesis and degradation of amino acids.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-quadruplex structures in DNA, which are involved in regulating gene expression and maintaining genome stability . This modulation can lead to changes in cell function, including alterations in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the urokinase-type plasminogen activator, influencing its activity . This binding can result in the inhibition or activation of enzyme functions, leading to downstream effects on cellular processes. Additionally, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect pathways related to amino acid metabolism, potentially influencing the synthesis and degradation of key metabolites . These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. It has been found to localize to the plasma membrane and cytoskeleton, where it can interact with membrane proteins and cytoskeletal elements . This subcellular localization is critical for its role in modulating cell signaling and structural integrity.
Propiedades
IUPAC Name |
4-(2-aminoethoxy)-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIXJHOTOLQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


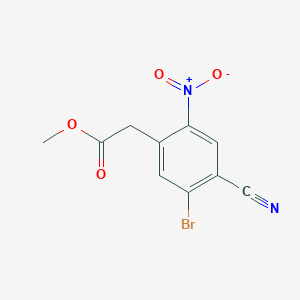

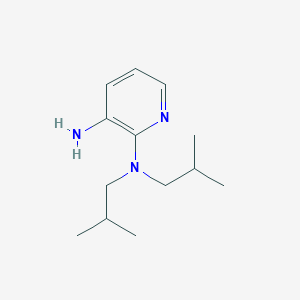
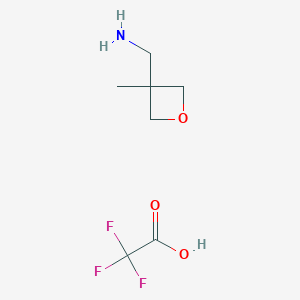
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

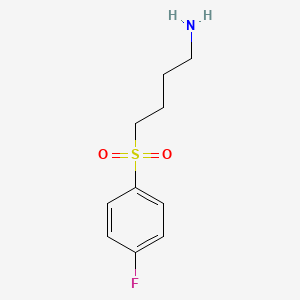
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)

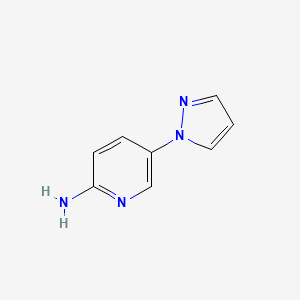
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
